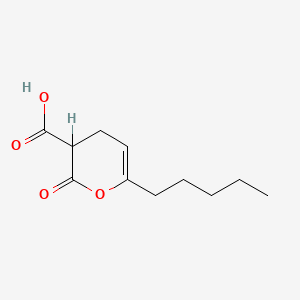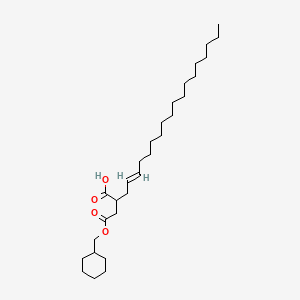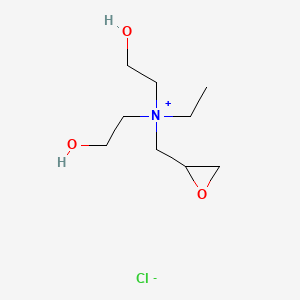![molecular formula C17H16ClN3O2 B12686194 2-[(4-Chloro-O-tolyl)azo]-3-oxo-N-phenylbutyramide CAS No. 81705-13-7](/img/structure/B12686194.png)
2-[(4-Chloro-O-tolyl)azo]-3-oxo-N-phenylbutyramide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-Chloro-O-tolyl)azo]-3-oxo-N-phenylbutyramide is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chloro-substituted tolyl group, an azo linkage, and a phenylbutyramide moiety. It is often used in various scientific research applications due to its distinct chemical behavior and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chloro-O-tolyl)azo]-3-oxo-N-phenylbutyramide typically involves the azo coupling reaction between 4-chloro-o-toluidine and a suitable diazonium salt. The reaction is carried out under acidic conditions, often using hydrochloric acid, to facilitate the formation of the diazonium intermediate. This intermediate then reacts with the phenylbutyramide derivative to form the desired azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions, such as temperature, pH, and reactant concentrations, to ensure high yield and purity of the final product. Industrial methods may also incorporate purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form.
化学反应分析
Types of Reactions
2-[(4-Chloro-O-tolyl)azo]-3-oxo-N-phenylbutyramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction can produce amines, and substitution can introduce various functional groups into the molecule.
科学研究应用
2-[(4-Chloro-O-tolyl)azo]-3-oxo-N-phenylbutyramide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-[(4-Chloro-O-tolyl)azo]-3-oxo-N-phenylbutyramide involves its interaction with specific molecular targets and pathways. The azo linkage and chloro-substituted tolyl group play crucial roles in its biological activity. The compound can interact with cellular proteins and enzymes, leading to alterations in cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to involve oxidative stress and disruption of cellular signaling pathways.
相似化合物的比较
Similar Compounds
4-Chloro-o-toluidine: A precursor in the synthesis of 2-[(4-Chloro-O-tolyl)azo]-3-oxo-N-phenylbutyramide, known for its use in the production of azo dyes.
2-Amino-5-chlorotoluene: Another related compound with similar chemical properties and applications.
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
属性
CAS 编号 |
81705-13-7 |
|---|---|
分子式 |
C17H16ClN3O2 |
分子量 |
329.8 g/mol |
IUPAC 名称 |
2-[(4-chloro-2-methylphenyl)diazenyl]-3-oxo-N-phenylbutanamide |
InChI |
InChI=1S/C17H16ClN3O2/c1-11-10-13(18)8-9-15(11)20-21-16(12(2)22)17(23)19-14-6-4-3-5-7-14/h3-10,16H,1-2H3,(H,19,23) |
InChI 键 |
XLSCUTKKIMDIKT-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)Cl)N=NC(C(=O)C)C(=O)NC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


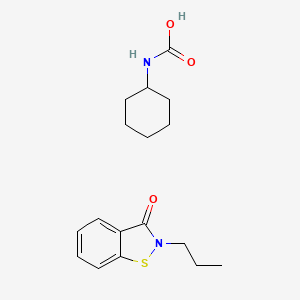
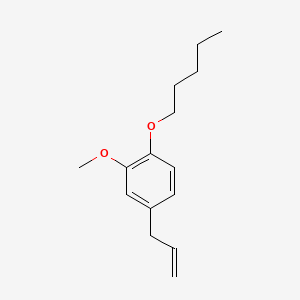
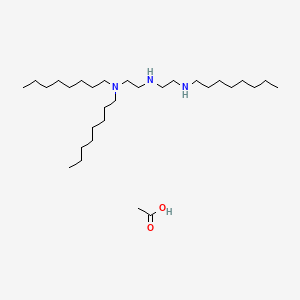
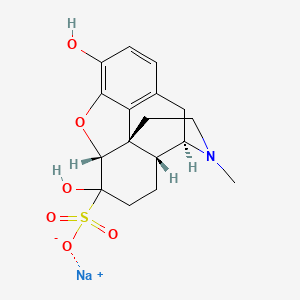
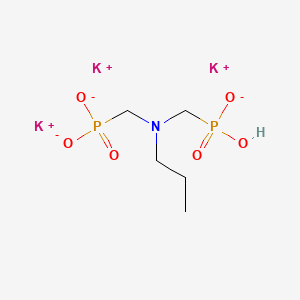
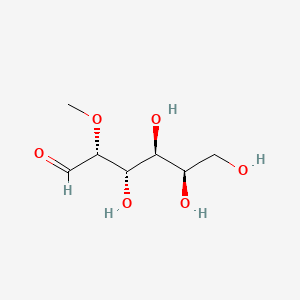

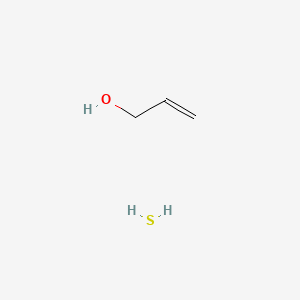
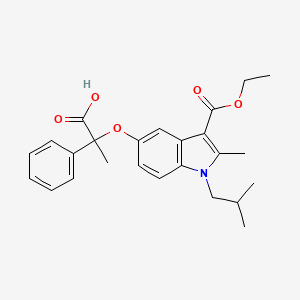
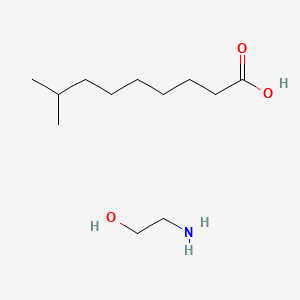
![6-Chloro-2-(3,4-dichlorophenyl)-2-methyl-3,4-dihydropyrano[2,3-b]pyridine](/img/structure/B12686171.png)
